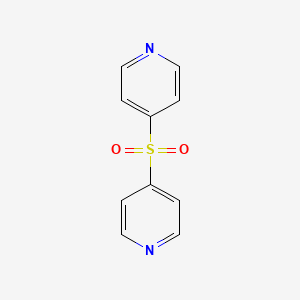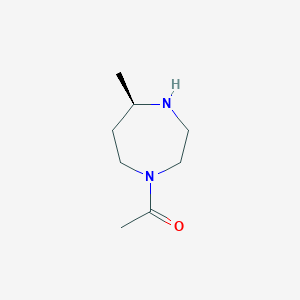
(R)-1-(5-Methyl-1,4-diazepan-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(5-Methyl-1,4-diazepan-1-yl)ethan-1-one is a chiral compound belonging to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Methyl-1,4-diazepan-1-yl)ethan-1-one typically involves the following steps:
Formation of the diazepane ring: This can be achieved through cyclization reactions involving appropriate diamines and carbonyl compounds.
Introduction of the methyl group: Methylation can be performed using methylating agents such as methyl iodide or dimethyl sulfate.
Chiral resolution: The enantiomeric purity can be achieved through chiral resolution techniques or asymmetric synthesis.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of complex molecules: The compound can be used as a building block in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme inhibition: The compound may act as an inhibitor for specific enzymes.
Receptor binding: It can bind to certain receptors, influencing biological pathways.
Medicine
Drug development:
Therapeutic agents: It may exhibit therapeutic properties for treating certain conditions.
Industry
Material science: The compound can be used in the development of new materials with unique properties.
Chemical manufacturing: It may serve as an intermediate in the production of various chemicals.
Mecanismo De Acción
The mechanism of action of ®-1-(5-Methyl-1,4-diazepan-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to specific biological effects. The pathways involved depend on the specific targets and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazepane: A parent compound with a similar structure but lacking the methyl group.
1,4-Benzodiazepine: A related compound with a benzene ring fused to the diazepane ring.
1,4-Oxazepane: A similar compound with an oxygen atom replacing one of the nitrogen atoms.
Uniqueness
®-1-(5-Methyl-1,4-diazepan-1-yl)ethan-1-one is unique due to its specific chiral configuration and the presence of the methyl group, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H16N2O |
|---|---|
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
1-[(5R)-5-methyl-1,4-diazepan-1-yl]ethanone |
InChI |
InChI=1S/C8H16N2O/c1-7-3-5-10(8(2)11)6-4-9-7/h7,9H,3-6H2,1-2H3/t7-/m1/s1 |
Clave InChI |
GQZRNFWMSQVMBJ-SSDOTTSWSA-N |
SMILES isomérico |
C[C@@H]1CCN(CCN1)C(=O)C |
SMILES canónico |
CC1CCN(CCN1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


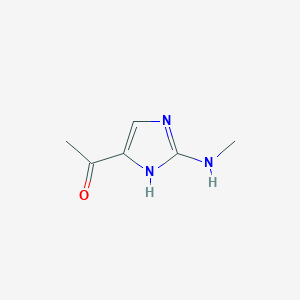
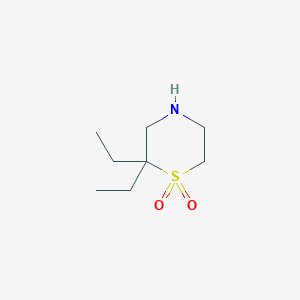
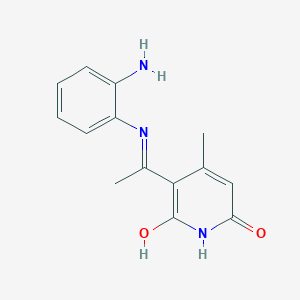
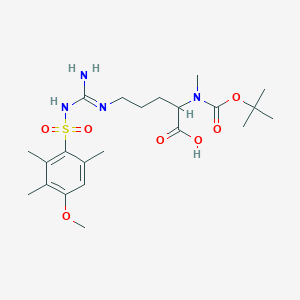
![2-Ethynylbenzo[d]oxazole](/img/structure/B12829992.png)
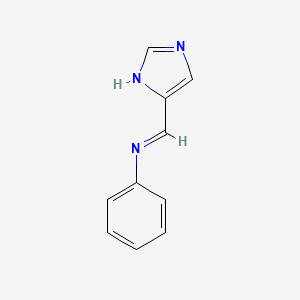
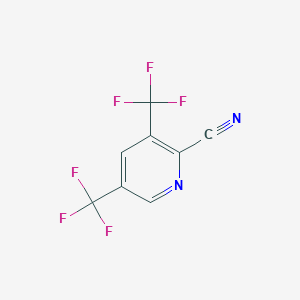

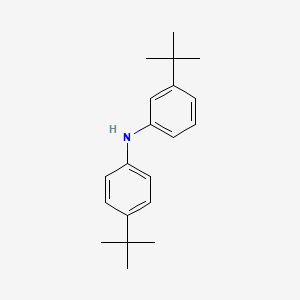
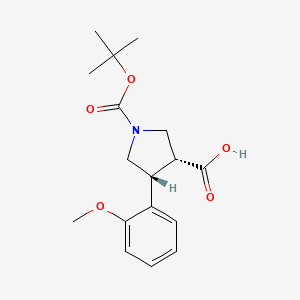
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B12830031.png)
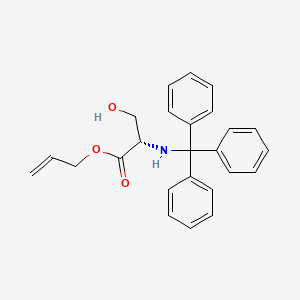
![2-((1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12830042.png)
